molecular formula C15H15N3O6S B2861041 N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide CAS No. 871014-06-1

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide

Cat. No. B2861041
CAS RN: 871014-06-1
M. Wt: 365.36
InChI Key: VZVWCHYOMQTMGS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide, also known as MNSA, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNSA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Drug Development

Compounds structurally related to N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide have been studied for their synthesis methods and potential as intermediates in drug development. For instance, compounds with methoxyphenyl and nitrophenyl groups have been synthesized as part of the development process for anticancer drugs, such as the synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a precursor to methanesulfonamide used in anticancer drugs like Amsacrine (M. Robin et al., 2002). This highlights the role of such compounds in synthesizing more complex molecules with potential therapeutic applications.

Catalysis and Green Chemistry

Research into green synthesis methods for related compounds emphasizes the importance of environmentally friendly catalytic processes. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel Pd/C catalysts demonstrates the utility of such compounds in producing azo disperse dyes, showcasing an application in materials science and industrial chemistry (Zhang Qun-feng, 2008).

Biological Interactions and Medical Applications

Studies on compounds with similar functional groups have explored their interactions with biological systems. For instance, modifications of membrane permeability through chemical reactions involving similar compounds have been examined for their effects on cell function, indicating potential research avenues into drug delivery mechanisms or the design of therapeutic agents (P. Knauf & A. Rothstein, 1971).

Luminescence and Materials Science

The use of related aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores in sensitizing lanthanide-ion luminescence for materials science applications exemplifies the versatility of these compounds in developing advanced materials and sensors (Michael B. Andrews et al., 2009).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-nitrophenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-24-13-8-4-2-6-11(13)17-15(19)10-16-25(22,23)14-9-5-3-7-12(14)18(20)21/h2-9,16H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVWCHYOMQTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide

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